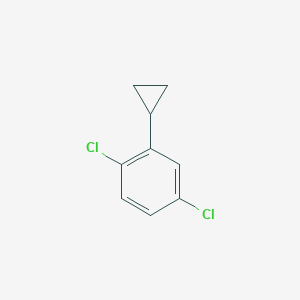

1,4-Dichloro-2-cyclopropylbenzene

Descripción

1,4-Dichloro-2-cyclopropylbenzene is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 1- and 4-positions and a cyclopropyl group at the 2-position. Its molecular formula is C₉H₇Cl₂, with a molecular weight of 193.06 g/mol. The cyclopropyl substituent introduces steric and electronic effects that distinguish it from simpler dichlorobenzenes.

Propiedades

Fórmula molecular |

C9H8Cl2 |

|---|---|

Peso molecular |

187.06 g/mol |

Nombre IUPAC |

1,4-dichloro-2-cyclopropylbenzene |

InChI |

InChI=1S/C9H8Cl2/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |

Clave InChI |

IFTIIWFIDSYLTA-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=C(C=CC(=C2)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Dichlorobenzenes (1,2-, 1,3-, and 1,4-Dichlorobenzene)

Dichlorobenzenes are the most basic analogs, differing by the absence of the cyclopropyl group. Key comparisons include:

Key Differences :

Cyclopropyl-Substituted Chlorobenzenes

The compound Benzene, (2,2-dichloro-1-methylcyclopropyl) (CAS 3591-42-2) provides a closer structural analog :

Key Differences :

- The methyl group on the cyclopropane ring in the analog may increase thermal stability compared to the unsubstituted cyclopropyl group in 1,4-Dichloro-2-cyclopropylbenzene.

- Chlorine placement (on cyclopropane vs. benzene) alters electronic effects: chlorine on benzene enhances ring deactivation, affecting reaction pathways.

Nitro-Substituted Analogs (1,4-Dichloro-2-nitrobenzene)

| Property | 1,4-Dichloro-2-nitrobenzene | 1,4-Dichloro-2-cyclopropylbenzene |

|---|---|---|

| Substituents | NO₂ at 2 position | Cyclopropyl at 2 position |

| Electronic Effects | Strongly deactivating (-M) | Moderately deactivating (+I/-M) |

| Reactivity | High susceptibility to reduction | Likely stable under reductive conditions |

Key Differences :

- The nitro group increases electrophilic substitution resistance but introduces explosive hazards, unlike the cyclopropyl group.

Research Findings and Implications

- Environmental Behavior: Cyclopropyl-substituted chlorobenzenes are expected to exhibit higher soil adsorption coefficients (Koc) than non-cyclopropyl analogs due to increased hydrophobicity, prolonging environmental persistence .

- Synthetic Applications : The cyclopropyl group in 1,4-Dichloro-2-cyclopropylbenzene may serve as a precursor for agrochemicals or pharmaceuticals, leveraging its unique steric profile .

- Toxicity: While 1,4-dichlorobenzene is classified as a possible carcinogen (IARC Group 2B), the cyclopropyl derivative’s toxicity profile remains understudied but warrants caution due to structural similarities .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.